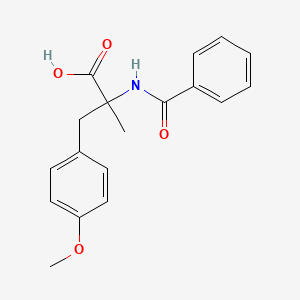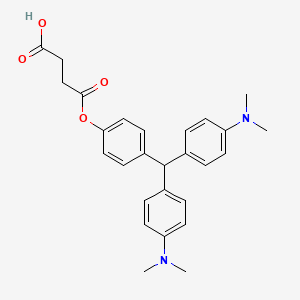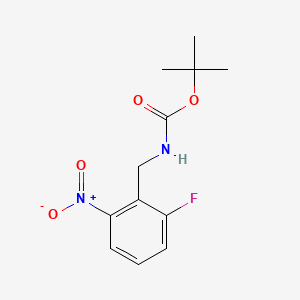
tert-Butyl (2-fluoro-6-nitrobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876823 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent characteristics, making it a valuable tool in biomedical research, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876823 typically involves the use of dimethylbiguanide as a starting material. The process includes the formation of carbon dots through a hydrothermal reaction. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the desired product. The presence of copper ions can enhance the photoluminescent properties of the compound.
Industrial Production Methods
Industrial production of MFCD32876823 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. Advanced purification techniques, such as column chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
MFCD32876823 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Major Products
Scientific Research Applications
MFCD32876823 has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent probe in various chemical analyses.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of advanced materials with unique optical properties.
Mechanism of Action
The mechanism of action of MFCD32876823 involves its interaction with copper ions, leading to the formation of complexes that exhibit strong photoluminescence. These complexes can generate reactive oxygen species, which induce DNA damage and cell cycle arrest in cancer cells. The compound targets copper/zinc-superoxide dismutase and glutathione, reducing the antioxidant capacity of cells and promoting apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dimethylbiguanide: A precursor in the synthesis of MFCD32876823.
Carbon Dots: Similar photoluminescent properties but differ in their chemical structure and synthesis methods.
Copper Complexes: Share the ability to interact with copper ions but vary in their specific applications and properties.
Uniqueness
MFCD32876823 stands out due to its strong photoluminescent properties and its potential in cancer treatment. Its ability to form stable complexes with copper ions and generate reactive oxygen species makes it a unique and valuable compound in scientific research.
Properties
Molecular Formula |
C12H15FN2O4 |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
tert-butyl N-[(2-fluoro-6-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-9(13)5-4-6-10(8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) |
InChI Key |
XFAHGNPTZCLUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(4-oxo-1H-pyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B15338509.png)
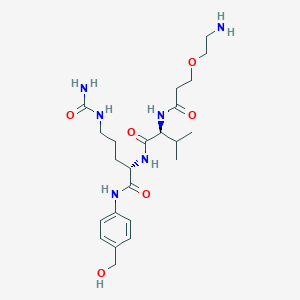
![Bis[(perchlorophenyl)thio]methane](/img/structure/B15338517.png)
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
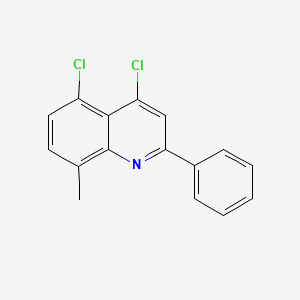
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15338530.png)
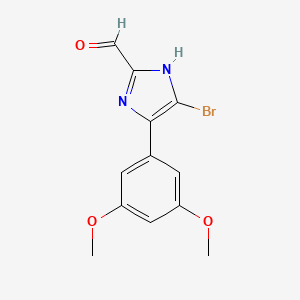
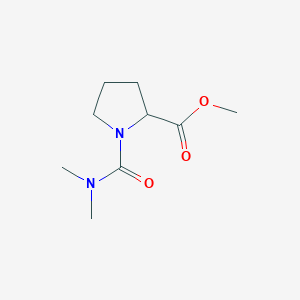
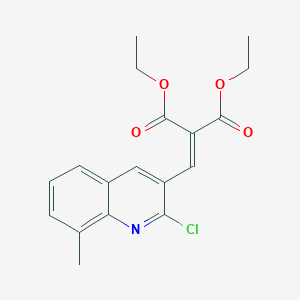
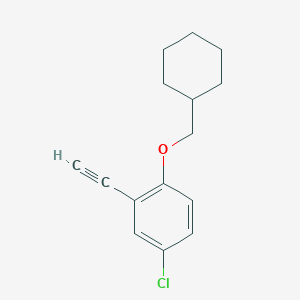

![N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride](/img/structure/B15338595.png)
